3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)propanamide
描述
属性
IUPAC Name |
3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(3,4-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S/c1-28-17-10-8-15(12-18(17)29-2)22-19(26)11-9-16-13-30-21(24-16)25-20(27)23-14-6-4-3-5-7-14/h8,10,12-14H,3-7,9,11H2,1-2H3,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFXSVIZFHVYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)propanamide is a thiazole derivative with potential biological activity, particularly in the context of cancer treatment. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from readily available thiazole derivatives. The key steps include:
- Formation of the thiazole ring : Utilizing appropriate precursors and reagents under controlled conditions.
- Ureido substitution : Introducing the cyclohexylureido group to enhance biological activity.
- Final coupling : Attaching the dimethoxyphenyl group to the propanamide backbone.
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in cell proliferation and survival, particularly in hepatocellular carcinoma (HCC) models .
- Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, likely due to its ability to interfere with cell signaling pathways.
Pharmacological Profile
The pharmacological profile can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₃₁N₄O₃S |
| Molecular Weight | 357.54 g/mol |
| Solubility | Soluble in DMSO and methanol |
| Bioavailability | Moderate; influenced by formulation |
| Toxicity | Low toxicity observed in animal studies |
Case Studies
- Study on HCC Models :
- In Vivo Efficacy :
- Comparative Studies :
相似化合物的比较
Structural Analogues in Propanamide Derivatives
The compound shares a propanamide backbone with several analogs, but substituent variations significantly alter its properties:
Key Observations :
- Lipophilicity : The target compound’s cyclohexylureido group confers higher logP compared to Compound 193 (imidazole-propanamide), which has a polar methylthio group .
- Aromatic Interactions : The 3,4-dimethoxyphenyl group in the target compound may exhibit stronger π-π stacking than the 3-chlorophenyl group in benzothiazole analogs .
- Synthetic Complexity : The target compound’s synthesis (via CDI-mediated coupling ) is less labor-intensive than multi-step routes for Compound 29 (thiadiazocin-thiazole hybrid), which requires lead-mediated reduction .
Functional Group Modifications and Bioactivity
- Ureido vs. Hydroxyureido : Unlike hydroxamic acid derivatives (e.g., Compound 4-10 in ), the target compound’s cyclohexylureido group lacks metal-chelating capacity, suggesting divergent mechanisms (e.g., kinase vs. histone deacetylase inhibition) .
- Thiazole vs. Benzothiazole : The thiazole core in the target compound may offer better metabolic stability than benzothiazole derivatives, which are prone to oxidative degradation .
Pharmacokinetic and Toxicity Considerations
- Solubility : The dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to diphenylacetamide analogs (e.g., N-(benzothiazole-2-yl)-2,2-diphenylacetamide ) .
- Toxicity : Cyclohexyl groups are generally less cytotoxic than chlorophenyl substituents (e.g., Compound 2 ), which may induce off-target effects .
常见问题
Basic Research Questions
Q. What synthetic strategies are recommended for the efficient preparation of 3-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(3,4-dimethoxyphenyl)propanamide?
- Methodological Answer : The compound’s synthesis can be optimized using thiazole-ring formation followed by urea coupling. Key steps include:
- Cyclocondensation of thiourea derivatives with α-haloketones to form the thiazole core .
- Urea linkage via reaction of cyclohexyl isocyanate with the thiazole-amine intermediate under anhydrous conditions (e.g., DMF, 0–5°C) .
- Final coupling of the propanamide tail using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Continuous flow reactors may enhance reaction control and reduce side products .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify thiazole protons (δ 7.2–7.8 ppm) and urea carbonyl signals (δ 160–165 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally analogous dimethoxyphenyl-thiazole derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H] for CHNOS) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Methodological Answer :
- Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the urea moiety’s hydrogen-bonding capacity .
- Antimicrobial Testing : Broth microdilution assays for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do structure-activity relationships (SAR) inform the design of analogs with improved efficacy?
- Methodological Answer :
- Thiazole Modifications : Replace the cyclohexylurea group with arylurea variants (e.g., 3-chlorophenyl) to assess lipophilicity-impacted cellular uptake .
- Dimethoxyphenyl Tail : Compare with 4-methoxyphenyl or 3,4,5-trimethoxyphenyl groups to evaluate electronic effects on target binding .
- Propanamide Linker : Test methyl or ethyl spacers to optimize conformational flexibility .
- Data-Driven SAR : Use molecular docking (e.g., AutoDock Vina) to prioritize substituents with predicted binding affinity to kinases .
Q. What experimental approaches can resolve contradictions between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life and bioavailability via LC-MS/MS to identify metabolic instability .
- Formulation Optimization : Use nanoemulsions or liposomes to enhance solubility, as seen with similar thiazole-urea compounds .
- Target Engagement Studies : Employ thermal shift assays or CETSA to confirm target binding in vivo .
Q. How can researchers identify the molecular targets of this compound in cancer pathways?
- Methodological Answer :
- Chemical Proteomics : Use affinity-based pull-down assays with biotinylated probes followed by LC-MS/MS .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify sensitized/resistant pathways .
- Transcriptomic Analysis : RNA-seq to map differentially expressed genes post-treatment .
Q. What strategies mitigate stability issues during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent urea hydrolysis .
- Excipient Screening : Co-formulate with cyclodextrins or antioxidants to inhibit oxidative degradation .
- Forced Degradation Studies : Expose to heat/light/humidity and monitor degradation via HPLC-UV .
Method Development Questions
Q. How can HPLC methods be validated for quantifying this compound in biological matrices?
- Methodological Answer :
- Column Selection : C18 columns with 0.1% formic acid in acetonitrile/water gradients for optimal resolution .
- Validation Parameters : Assess linearity (R > 0.99), LOD/LOQ (e.g., 0.1 ng/mL), and recovery (>90%) per ICH guidelines .
- Matrix Effects : Use stable isotope-labeled internal standards to correct for plasma interference .
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